5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE
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Overview
Description
Preparation Methods
The synthesis of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Phenoxyethylation: The attachment of a phenoxyethyl group to the amino-substituted aromatic ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxyethyl and sulfonyl groups may contribute to the compound’s binding affinity and specificity for certain proteins or enzymes .
Comparison with Similar Compounds
5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENOXYETHYL)ANILINE can be compared with similar compounds such as:
3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one: A compound with a similar nitro and phenoxyethyl group but different core structure.
4,4’-diaminodiphenyl ether: A compound with similar amine and ether functionalities but lacking the nitro and sulfonyl groups.
Properties
Molecular Formula |
C25H28N4O5S |
---|---|
Molecular Weight |
496.6g/mol |
IUPAC Name |
5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitro-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C25H28N4O5S/c1-20-7-10-23(11-8-20)35(32,33)28-16-14-27(15-17-28)21-9-12-25(29(30)31)24(19-21)26-13-18-34-22-5-3-2-4-6-22/h2-12,19,26H,13-18H2,1H3 |
InChI Key |
BCNAGKLUPRYTQR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCOC4=CC=CC=C4 |
Origin of Product |
United States |
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